molecular formula C22H31N3O3 B10820218 Mdmb-chm7aica

Mdmb-chm7aica

Cat. No.: B10820218
M. Wt: 385.5 g/mol
InChI Key: LPQOUUHLFALSOP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MDMB-CHM7AICA involves several steps, including the coupling of amino acids with 1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using coupling agents such as oxalyl chloride, thionyl chloride, and HATU . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.

Chemical Reactions Analysis

MDMB-CHM7AICA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.

Scientific Research Applications

Comparison with Similar Compounds

MDMB-CHM7AICA is structurally similar to other synthetic cannabinoids such as MDMB-CHMICA and AB-CHMINACA . it is unique in its specific chemical structure, which includes a pyrrolo[2,3-b]pyridine moiety instead of the indole or indazole moieties found in other synthetic cannabinoids. This structural difference may result in variations in its pharmacological effects and potency.

Similar Compounds

This compound’s unique structure and potent agonist activity at cannabinoid receptors make it a valuable compound for research and forensic applications.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C22H31N3O3/c1-22(2,3)18(21(27)28-4)24-20(26)17-14-25(13-15-9-6-5-7-10-15)19-16(17)11-8-12-23-19/h8,11-12,14-15,18H,5-7,9-10,13H2,1-4H3,(H,24,26)/t18-/m1/s1

InChI Key

LPQOUUHLFALSOP-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3

Origin of Product

United States

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